Product packaging for Valeranol(Cat. No.:)

Valeranol

Cat. No.: B13845271
M. Wt: 222.37 g/mol
InChI Key: MQWIFDHBNGIVPO-ZHOBSPGKSA-N
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Description

Context and Significance in Natural Product Chemistry

In natural product chemistry, Valeranol is significant as a constituent of essential oils derived from plants known for their traditional medicinal uses. The study of such compounds is crucial for understanding the chemical diversity found in nature and exploring potential applications. This compound's bicyclic structure, featuring a cyclopentane (B165970) ring fused to a hydroxyl-bearing carbon chain, contributes to its unique physicochemical properties, such as low polarity vulcanchem.com. These properties influence its isolation methods and its interactions within biological systems. This compound is biosynthesized in Valeriana species through the methylerythritol phosphate (B84403) (MEP) pathway, a common route for terpenoid production in plants vulcanchem.com. The concentration of this compound in plant tissues can be influenced by environmental factors like soil composition and harvest timing vulcanchem.com.

Current State of Knowledge and Emerging Research Areas

Current academic research on this compound continues to explore its chemical synthesis, occurrence in different plant species, and various biological properties. This compound has been identified in the essential oil of Valeriana officinalis, typically constituting 2–5% of the oil, alongside other sesquiterpenes like valerenic acid and valeranone (B159243) vulcanchem.com. It has also been reported in other species, such as Valeriana excelsa and Valeriana wallichii nih.govresearchgate.net. Trace amounts have even been found in species from related taxa, like Teucrium polium vulcanchem.com.

Research findings indicate that this compound may exhibit certain biological activities. Studies have explored its potential to enhance GABAergic transmission by inhibiting GABA transaminase, which could lead to increased synaptic GABA levels vulcanchem.com. Microelectrode array (MEA) studies on rat cortical neurons have shown that this compound can suppress mean firing rate and bursting activity in a dose-dependent manner vulcanchem.com. Preliminary data also suggest that this compound may reduce oxidative stress in neuronal cultures vulcanchem.com.

Emerging research areas include further investigation into the specific molecular mechanisms underlying its observed biological effects. Comparative studies of this compound from different plant sources and its enantiomers are also areas of ongoing interest innovareacademics.in.

Detailed research findings on this compound's physicochemical properties are available.

PropertyValueSource
Molecular FormulaC15H26OComputed by PubChem nih.govnih.gov
Molecular Weight222.37 g/mol Computed by PubChem nih.govnih.gov
Retention Index (RI)2205–2208 (RTX-Wax column)Experimental vulcanchem.com
Boiling Point (estimated)250–260°CEstimated vulcanchem.com
SolubilityInsoluble in water; soluble in ethanol, etherExperimental vulcanchem.com
XLogP33.5Computed by PubChem nih.govnih.gov
InChIKeyMQWIFDHBNGIVPO-CORIIIEPSA-NComputed by PubChem nih.govnih.govnist.govnist.gov

Research Gaps and Future Directions Overview

Despite the existing research, several gaps remain in the comprehensive understanding of this compound. A more detailed exploration of its biosynthesis pathway and the enzymes involved could provide insights for metabolic engineering or controlled production. The full spectrum of its occurrence in nature and the factors influencing its concentration in different plant chemotypes warrant further investigation.

From a chemical perspective, exploring novel synthetic routes to this compound and its analogs could facilitate the production of sufficient quantities for research and potentially lead to the discovery of compounds with enhanced or modified properties nih.govnih.govsioc-journal.cn.

Further in vitro and in vivo studies are needed to fully elucidate the mechanisms behind its reported biological activities, such as GABAergic modulation and antioxidant effects vulcanchem.comnih.govfrontiersin.orguvigo.es. Structure-activity relationship studies, correlating specific structural features of this compound with its biological effects, would be valuable.

Future research directions should also include comparative studies with other monoterpenoids and sesquiterpenoids found in the same plant sources to understand potential synergistic or antagonistic effects. Investigating the stability and degradation pathways of this compound could also be important for its potential applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H26O B13845271 Valeranol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H26O

Molecular Weight

222.37 g/mol

IUPAC Name

2-[(8R,8aS)-8,8a-dimethyl-2,3,4,6,7,8-hexahydro-1H-naphthalen-2-yl]propan-2-ol

InChI

InChI=1S/C15H26O/c1-11-6-5-7-12-8-9-13(14(2,3)16)10-15(11,12)4/h7,11,13,16H,5-6,8-10H2,1-4H3/t11-,13?,15+/m1/s1

InChI Key

MQWIFDHBNGIVPO-ZHOBSPGKSA-N

Isomeric SMILES

C[C@@H]1CCC=C2[C@]1(CC(CC2)C(C)(C)O)C

Canonical SMILES

CC1CCC=C2C1(CC(CC2)C(C)(C)O)C

Origin of Product

United States

Occurrence and Natural Distribution of Valeranol

Distribution Across Plant Taxa

Valeranol has been identified in several plant families, though its presence is most significant in the Caprifoliaceae family, particularly within the genus Valeriana.

Presence in Valeriana Species

This compound is a recognized constituent of the essential oil extracted from the roots and rhizomes of Valeriana officinalis L., a plant widely known for its use in herbal preparations. The concentration of this compound within the essential oil of V. officinalis can be highly variable. For instance, some analyses report this compound content to be between 2% and 5% of the total essential oil. phcogj.com However, other studies have demonstrated a much wider range of variation. An analysis of V. officinalis from Estonia found this compound concentrations ranging from as low as 0.3% to as high as 16.7% in different samples. nih.gov Similarly, a study of Latvian V. officinalis populations identified this compound as a dominant compound, with concentrations varying from 8.69% to 22.89%. iosrjournals.org This significant variability highlights the chemical diversity within the species.

Table 1: this compound Content in Different Valeriana officinalis Samples

Source/RegionThis compound Content (% of Essential Oil)Reference
General2 - 5% phcogj.com
Estonia (Sample 1)16.7% nih.gov
Estonia (Other Samples)0.3 - 1.2% nih.gov
Latvia8.69 - 22.89% iosrjournals.org

Identification in Other Plant Genera (e.g., Teucrium polium, Nardostachys jatamansi, C. arundinaceum)

Beyond the Valeriana genus, this compound has been identified in other plant taxa, though typically in much lower concentrations.

Teucrium polium : A study of Corsican Teucrium polium (Lamiaceae family) revealed the presence of this compound in trace amounts, constituting 0.2% of its essential oil. phcogj.com This finding indicates a sporadic distribution of the compound outside of its primary source.

Nardostachys jatamansi : Despite being in the same family as Valeriana (Caprifoliaceae) and sometimes referred to as Indian Valerian, extensive GC-MS analyses of the essential oil from the rhizomes of Nardostachys jatamansi have not identified this compound as a constituent. iosrjournals.orgpharmacyjournal.net The chemical profile of its essential oil is dominated by other compounds such as calarene, jatamansone, and valencene. researchgate.net

Cymbopogon arundinaceum : There is no scientific literature available that reports the identification of this compound in Cymbopogon arundinaceum or other species within the Cymbopogon genus. Analyses of various Cymbopogon species focus on major components like citral, geranial, neral, and geraniol. nih.govmdpi.com

Variability of this compound Content in Natural Sources

The concentration of this compound in plants is not static; it is influenced by a complex interplay of external and internal factors.

Influence of Environmental and Cultivation Factors (e.g., soil composition, harvest timing)

The chemical composition of a plant's essential oil, including its this compound content, is significantly affected by its growing conditions. uokerbala.edu.iq

Harvest Timing : Research indicates that the timing of harvest is a critical factor. For Valeriana species, peak concentrations of this compound are often observed in roots that are harvested in the autumn. phcogj.com This seasonal variation is linked to the plant's physiological cycle and the biosynthesis of secondary metabolites.

Geographical and Environmental Factors : The geographical location, climate (including temperature and precipitation), and edaphic (soil) conditions can lead to substantial variations in essential oil composition. uokerbala.edu.iq For example, valerian plants grown at high altitudes in fertile, sandy soil tend to have a higher essential oil yield. uokerbala.edu.iq These environmental pressures can alter the expression of genes involved in the biosynthesis of terpenoids like this compound.

Chemotypic Diversity and Genetic Influences within Plant Populations

Valeriana officinalis is recognized as an extremely polymorphous species, leading to the existence of different chemotypes. researchgate.net A chemotype is a chemically distinct entity within a species that produces a different mixture of secondary metabolites. These differences are genetically determined and can result in significant variations in the essential oil profile, including the relative abundance of this compound. researchgate.net For instance, some V. officinalis chemotypes are characterized by high levels of bornyl acetate (B1210297) and valerenal, while others may be dominated by valerianol (B1241482) and valeranone (B159243). nih.govresearchgate.net

Table 2: Factors Influencing this compound Content

FactorInfluenceReference
Harvest TimingPeak levels observed in autumn-harvested roots. phcogj.com
Geographical Location & ClimateSignificant variation in essential oil composition based on origin. uokerbala.edu.iq
Soil CompositionFertile, sandy soil can increase essential oil yield. uokerbala.edu.iq
Genetics (Chemotypes)Different chemotypes produce varying dominant compounds, affecting this compound percentage. researchgate.net
Genetics (Ploidy Level)Higher ploidy levels can correlate with higher secondary metabolite content. researchgate.net

Biosynthetic Pathways and Enzymology of Valeranol

Terpenoid Biosynthesis Precursors

Valeranol, as a sesquiterpenoid (C15), is synthesized from farnesyl pyrophosphate (FPP) brainkart.comwikipedia.org. FPP is a C15 isoprenoid precursor formed by the sequential condensation of two molecules of isopentenyl diphosphate (B83284) (IPP) with dimethylallyl pyrophosphate (DMAPP), a reaction catalyzed by farnesyl pyrophosphate synthase (FPPS) wikipedia.orgnih.gov. In plants, IPP and DMAPP can be produced via two distinct pathways: the mevalonate (B85504) (MVA) pathway, which operates in the cytosol, and the methylerythritol phosphate (B84403) (MEP) pathway, localized in plastids genome.jp. While the MEP pathway is responsible for the formation of some sesquiterpenes in plants, the mevalonate pathway operating in the cytosol gives rise to most sesquiterpenes, including those derived from FPP genome.jp. FPP serves as the precursor not only for sesquiterpenes but also for sterols and carotenoids wikipedia.org.

Proposed Enzymatic Mechanisms in Valeriana Species

In Valeriana species, the biosynthesis of sesquiterpenes like this compound likely involves specific terpene synthases that catalyze the cyclization of FPP. Research on Valeriana officinalis has identified sesquiterpene synthases involved in the production of other sesquiterpenes found in the plant, such as valerena-4,7(11)-diene (B12366622) and germacrene C/D nih.gov. Specifically, a sesquiterpene synthase designated VoTPS2 from Valeriana officinalis was shown to transform FPP into valerena-4,7(11)-diene nih.gov. While the direct enzymatic steps leading specifically to this compound from FPP are not explicitly detailed in the provided search results, the general mechanism for sesquiterpene biosynthesis from FPP involves cyclization reactions catalyzed by terpene synthases, followed by further modifications such as hydroxylation vulcanchem.combrainkart.comresearchgate.net. This compound's bicyclic structure and the presence of a hydroxyl group suggest that its formation from FPP would involve a cyclization event initiated by a sesquiterpene synthase, followed by a hydroxylation step. One source indicates that geranyl pyrophosphate (GPP), a C10 precursor for monoterpenoids, serves as a precursor undergoing cyclization and hydroxylation to form the bicyclic structure of this compound vulcanchem.com. However, as this compound is a sesquiterpenoid (C15), FPP (C15) is the more likely direct precursor for the sesquiterpene skeleton. The biosynthesis of related sesquiterpenes like valeranone (B159243) and valerenic acid in V. officinalis is proposed to involve a terpene synthase (TPS) cyclizing FPP to intermediates like germacrene C or valerena-1,10-diene, followed by further enzymatic steps including cyclization, hydroxylation, and reduction/oxidation researchgate.net. This suggests a similar multi-step enzymatic process for this compound biosynthesis.

Genetic Basis of this compound Biosynthesis

The genetic basis for this compound biosynthesis lies in the genes encoding the enzymes involved in its pathway, particularly the sesquiterpene synthases and enzymes catalyzing subsequent modifications like hydroxylation. Studies in Valeriana officinalis have utilized next-generation sequencing to identify genes encoding sesquiterpene synthases expressed in the root, the primary site of terpenoid production nih.gov. This led to the identification of VoTPS1 and VoTPS2, genes encoding sesquiterpene synthases responsible for the production of germacrene C/D and valerena-4,7(11)-diene, respectively nih.gov. While a specific gene for this compound synthase is not mentioned in the provided results, it is highly probable that a dedicated sesquiterpene synthase gene in Valeriana is responsible for catalyzing the initial cyclization of FPP towards the this compound scaffold, and other genes would encode enzymes for downstream modifications.

Isolation, Extraction, and Advanced Analytical Characterization of Valeranol

Extraction Methodologies from Plant Matrices

Extracting valeranol from plant materials like the roots and rhizomes of Valeriana species requires methods capable of isolating volatile and semi-volatile compounds.

Conventional Solvent-Based Techniques (e.g., Soxhlet extraction with n-hexane, ethanol)

Conventional solvent extraction methods, such as Soxhlet extraction, are widely used for isolating compounds from plant matrices researchgate.netjournalijar.comnih.gov. The polarity of the solvent plays a crucial role in the efficiency of extracting specific compounds. For this compound, which has low polarity, non-polar solvents like n-hexane are suitable vulcanchem.comjournalijar.com. Ethanol, a more polar solvent, is also employed, often in Soxhlet extraction, and can yield extracts containing this compound along with other compounds researchgate.netjournalijar.com. Studies have utilized serial Soxhlet extraction with solvents of increasing polarity, including n-hexane and ethanol, to isolate compounds from plant roots journalijar.com. While conventional methods are effective, they can be time-consuming and may require large volumes of solvents nih.gov.

Advanced Extraction Technologies (e.g., Supercritical Fluid Extraction)

Advanced extraction technologies offer alternatives to conventional methods, often providing advantages in terms of efficiency, selectivity, and environmental impact ajgreenchem.com. Supercritical Fluid Extraction (SFE), particularly using supercritical carbon dioxide (SC-CO₂), is a "green" technique that has been explored for extracting compounds from Valeriana roots scispace.comvulcanchem.comajgreenchem.comgoogle.com. SC-CO₂, being non-polar and having gas-like diffusivity and liquid-like solvating power, is compatible with the extraction of low-polarity compounds like this compound vulcanchem.comajgreenchem.com. SFE allows for the manipulation of pressure and temperature to selectively extract compounds ajgreenchem.com. Compared to hydrodistillation, SFE has shown differences in the composition of volatile components extracted from Valeriana officinalis roots scispace.com.

Chromatographic Separation and Purification Strategies

Following extraction, chromatographic techniques are essential for separating this compound from other co-extracted compounds and for purification rotachrom.com.

Gas Chromatography (GC) Applications (e.g., GC-MS)

Gas Chromatography (GC) is a powerful technique for separating volatile and semi-volatile compounds like this compound based on their boiling points and interaction with the stationary phase rsc.org. GC is often coupled with Mass Spectrometry (MS), forming GC-MS, for the identification and quantification of separated compounds researchgate.netscispace.comcmbr-journal.comdergipark.org.trepa.gov. GC-MS analysis has been extensively used to identify this compound in essential oils and extracts from Valeriana species scispace.comcore.ac.uk.

Specific GC conditions have been developed for the analysis of this compound. For instance, using RTX-Wax capillary columns (60 m × 0.22 mm) with helium as the carrier gas and a temperature gradient from 60°C to 220°C at 2°C/min can achieve baseline separation of this compound from other terpenoids, such as valerenyl acetate (B1210297) vulcanchem.com. The National Institute of Standards and Technology (NIST) WebBook provides GC data for this compound, including retention indices on different columns nist.govnist.gov. The retention index (RI) of this compound on polar GC columns is reported to be in the range of 2205–2208 vulcanchem.com. On non-polar columns with a temperature ramp, reported Kovats Retention Indices for this compound vary, including values such as 1655, 1662, 1610, and 1610 nih.gov.

Liquid Chromatography Techniques

Liquid Chromatography (LC) techniques are also applied in the separation and purification of compounds from plant extracts. While GC is preferred for more volatile compounds, LC is suitable for a wider range of compounds, including those that are less volatile or thermally labile rsc.org. Reverse-phase High-Performance Liquid Chromatography (HPLC) with UV detection has been used for the quantification of this compound in ethanolic extracts vulcanchem.com. However, due to this compound's lack of strong chromophores, derivatization may be required for effective UV detection vulcanchem.com. LC techniques can be used for both analytical and preparative scales, allowing for the isolation of larger quantities of purified compounds rotachrom.com.

Spectroscopic and Spectrometric Structural Elucidation

Confirming the structure of isolated this compound relies on spectroscopic and spectrometric methods.

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, is a primary technique for determining the detailed structure of organic molecules by providing information about the hydrogen and carbon atoms within the molecule vulcanchem.comrsc.org. NMR studies have been crucial in elucidating the three-dimensional conformation and stereochemical configuration of this compound, confirming its bicyclic monoterpenoid structure vulcanchem.com.

Mass Spectrometry (MS), often coupled with GC (GC-MS), provides information about the molecular weight and fragmentation pattern of the compound, which helps in identifying the compound and confirming its structure cmbr-journal.comepa.govrsc.org. The molecular formula of this compound is C₁₅H₂₆O, and its molecular weight is approximately 222.37 g/mol vulcanchem.comnist.govnih.gov. The mass spectrum provides a unique fingerprint that can be matched against databases for identification cmbr-journal.comepa.gov.

X-ray crystallography can provide definitive information about the solid-state structure and absolute configuration of crystalline compounds vulcanchem.com. X-ray crystallography studies have been used in the structural elucidation of compounds from Valeriana officinalis, contributing to the understanding of their structures, including sesquiterpenoids scispace.comresearchgate.net. While not explicitly stated for this compound in every source, it is a powerful technique for confirming the stereochemistry and conformation determined by NMR.

Interactive Data Table: this compound GC Retention Indices

Column TypeStationary PhaseTemperature ProgramRetention Index (RI)Source
PolarRTX-Wax60°C to 220°C at 2°C/min2205–2208 vulcanchem.com
Non-polarSemi-standardTemperature ramp1655, 1662, 1610, 1610 nist.govnih.gov
Non-polarSemi-standardCustom temperature program1658, 1656, 1658, 1653, 1651, 1655, 1644, 1640, 1638 nist.gov
PolarSemi-standardTemperature ramp2231 nist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules like this compound by providing detailed information about the arrangement of atoms. vulcanchem.com Both ¹H NMR and ¹³C NMR spectroscopy are used to analyze the chemical shifts, splitting patterns, and integration of signals corresponding to the hydrogen and carbon atoms in the molecule. researchgate.netjournalijar.comcore.ac.uk Two-dimensional NMR techniques, such as ¹H-¹H COSY and HMBC, are employed to establish correlations between different atoms and confirm the connectivity within the this compound structure. mdpi.com Spectral data obtained from NMR experiments are compared with reported data for this compound to confirm its identity and stereochemical configuration. vulcanchem.comcore.ac.uk

High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) provides precise mass-to-charge ratio measurements of a compound's ions, allowing for the determination of its elemental composition. escholarship.orgnih.gov This technique is essential for confirming the molecular formula of this compound (C₁₅H₂₆O). nih.govvulcanchem.comnih.govnist.gov Mass spectrometry also provides fragmentation patterns that can offer additional structural information. core.ac.ukresearchgate.net GC-MS, which couples gas chromatography with mass spectrometry, is frequently used for the identification of volatile components, including this compound, in plant extracts. scispace.cominnovareacademics.in

Chemical Synthesis and Derivatization of Valeranol

Total Synthesis Strategies for Valeranol

Total synthesis of complex natural products like this compound typically involves constructing the molecule from simpler, readily available precursors through a series of controlled chemical reactions. While general strategies for the total synthesis of natural products with complex polycyclic architectures exist, specific detailed routes for the total synthesis of this compound were not extensively detailed in the search results. However, research into the total synthesis of other complex natural products, such as grayanoids and marine natural products with pyrrolic frameworks, highlights common strategies employed, including convergent approaches, stereoselective reactions, and the strategic construction of key cyclic systems and stereocenters. chim.itthieme-connect.dersc.orgnih.gov These strategies often involve carefully planned sequences of reactions to assemble the carbon skeleton and introduce functional groups with the correct stereochemistry.

Semisynthesis of this compound Derivatives (e.g., kessyl esters)

Semisynthesis involves using a naturally occurring compound as a starting material to synthesize derivatives. Kessyl esters are examples of derivatives that can be derived from compounds found in the same plant sources as this compound, such as Nardostachys jatamansi. Kessyl alcohol (alpha), a related compound, has the chemical formula C₁₅H₂₆O₂ and a PubChem CID of 91747284. nih.gov The semisynthesis of esters generally involves the reaction of an alcohol (like this compound or kessyl alcohol) with a carboxylic acid or a derivative thereof (such as an acid chloride or anhydride) under suitable reaction conditions, often in the presence of a catalyst. This process allows for the modification of the natural product's structure, potentially altering its properties or activity. Research on the synthesis of other types of esters, such as steroidal esters or esters of phenolic derivatives, demonstrates various approaches to ester formation, including reactions involving condensing agents or acylation with activated carboxylic acid derivatives. nih.govresearchgate.netnih.govresearchgate.net

Rational Design and Synthesis of this compound Analogues

Rational design of analogues involves using structural information and theoretical considerations to design new compounds with desired properties. This approach is commonly used in medicinal chemistry and can be applied to natural products like this compound to create analogues with potentially improved activity or other characteristics.

Theoretical Considerations in Analogue Design

Theoretical considerations in analogue design often involve computational methods, such as molecular docking and analysis of structure-activity relationships (SAR). nih.govresearchgate.netnih.govresearchgate.net For instance, in silico studies have been conducted on phytochemicals from Nardostachys jatamansi, including this compound, to predict their binding affinity to biological targets. jabonline.injabonline.in These studies utilize computational models to understand how a molecule interacts with a target site, providing insights into which parts of the molecule are important for binding and where modifications might be beneficial. Theoretical calculations can help predict the stability, reactivity, and potential biological activity of proposed analogues before they are synthesized. nih.gov

Stereochemical Control in Synthesis

Stereochemical control is crucial in the synthesis of this compound and its analogues due to the presence of multiple stereocenters in the molecule. nih.gov Controlling the stereochemistry during synthesis ensures that the desired isomer is formed, as different stereoisomers can have vastly different biological activities. Strategies for achieving stereochemical control in organic synthesis are well-established and include the use of chiral catalysts, stereoselective reagents, and controlled reaction conditions that favor the formation of one stereoisomer over others. nih.govillinois.edu Diastereoselective reactions, which create new stereocenters relative to existing ones, and enantioselective reactions, which create a preference for one enantiomer, are key tools in the synthesis of stereochemically complex molecules like this compound. thieme-connect.deillinois.edu

Biochemical Interactions and Molecular Mechanisms of Valeranol in Vitro and in Silico Studies

Interactions with Specific Enzyme Systems

In vitro studies have provided insights into how valeranol interacts with key enzymes, particularly those involved in neurotransmission.

Other Enzymatic Biotransformations of this compound

While the influence on GABA transaminase is a noted interaction, research into other specific enzymatic biotransformations of this compound itself is less extensively documented in the provided search results. General studies on plant extracts containing this compound, such as Valeriana officinalis, have explored their effects on various enzyme systems, including acetylcholinesterase (AChE). vulcanchem.commdpi.commdpi.comnih.gov this compound has demonstrated in vitro AChE inhibitory activity, though this effect was found to be weaker compared to its analog, valerenic acid. vulcanchem.com The IC₅₀ for this compound's AChE inhibition in Valeriana officinalis essential oil was reported as 127.30 μg/mL, while valerenic acid had an IC₅₀ of 67.15 μg/mL. vulcanchem.com This suggests a potential, albeit less potent, role in modulating cholinergic activity.

Computational Modeling of Molecular Interactions

In silico methods, such as molecular docking and structure-activity relationship analysis, have been employed to predict and understand the molecular interactions of this compound and related compounds with biological targets. jabonline.inmdpi.comfrontiersin.orgmdpi.comnih.govjabonline.inmdpi.complos.orgfabad.org.trnih.gov

Molecular Docking Simulations with Biochemical Targets

Molecular docking simulations are computational techniques used to predict the preferred orientation of a ligand (like this compound) when bound to a protein target. jabonline.infrontiersin.orgjabonline.inplos.org These simulations help to understand binding affinities and interaction mechanisms. frontiersin.org Studies have utilized molecular docking to investigate the potential interactions of various valerian compounds, including this compound, with enzymes like GABA-AT. researchgate.netresearchgate.net While specific detailed docking results for this compound with GABA-AT were not prominently featured, the broader context of in silico screening of valerian compounds against this target has been reported. researchgate.netresearchgate.net Molecular docking has also been applied to study interactions with other targets, such as AChE and monoamine oxidase B (MAO-B), for related compounds, highlighting the utility of this method in exploring potential biochemical targets. mdpi.com

Structure-Activity Relationship (SAR) Analysis based on Theoretical Models

Mechanistic Pathways of Biochemical Activity (e.g., antioxidant capacity in neuronal cultures)

Beyond enzyme interactions, the biochemical activity of this compound may involve other mechanisms, such as antioxidant effects. Preliminary data from in vitro studies indicate that this compound can reduce oxidative stress in neuronal cultures. vulcanchem.com Oxidative stress, an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, is implicated in various neurological disorders. mdpi.comnih.govnih.govnih.govresearchgate.net this compound at a concentration of 50 μM was shown to decrease malondialdehyde (MDA) levels by 40% in neuronal cultures. vulcanchem.com MDA is a marker of lipid peroxidation, a process driven by oxidative stress. nih.gov This observed antioxidant capacity in neuronal cultures suggests a potential neuroprotective mechanism for this compound, which may act synergistically with its GABAergic actions. vulcanchem.com Antioxidants can exert their effects through various mechanisms, including scavenging free radicals, preventing biomolecule damage, and regulating signaling pathways related to oxidative stress. mdpi.comnih.govnih.gov

Comparative Biochemical Profiling with Related Sesquiterpenoids (e.g., valerenic acid, valeranone)

The biochemical interactions and molecular mechanisms of this compound have been explored in comparison to other prominent sesquiterpenoids found in Valeriana officinalis, such as valerenic acid and valeranone (B159243), primarily through in vitro and in silico studies. While valerenic acid is extensively studied for its activity, comparative data directly profiling this compound and valeranone against a wide range of biochemical targets is less comprehensive in the immediately available literature.

An in silico screening study investigated the inhibitory potential of numerous constituents of Valeriana officinalis, including this compound, valeranone, and valerenic acid, against GABA aminotransferase (GABA-AT). researchgate.netresearchgate.net This enzyme is responsible for the degradation of GABA, and its inhibition is a target for modulating GABA levels in the central nervous system. researchgate.net The study involved creating a three-dimensional human model of GABA-AT through homology modeling and employing molecular docking and dynamics simulations to assess the binding and inhibitory potential of the compounds. researchgate.net

While this compound, valeranone, and valerenic acid were part of this in silico screen, the detailed comparative inhibitory activities for all three against GABA-AT, relative to each other and to reference inhibitors like vigabatrin (B1682217) and valproic acid, are not explicitly detailed for each compound in the provided snippets. The study highlighted isovaleric acid and didrovaltrate (B96299) as computationally showing GABA-AT inhibitory activity, albeit less potent than reference drugs. researchgate.netresearchgate.net

In contrast, valerenic acid has been more thoroughly investigated for its biochemical interactions. It is recognized as a key compound contributing to the anxiolytic effects of valerian. researchgate.netwikipedia.org Valerenic acid acts as a subtype-selective positive allosteric modulator of GABAA receptors, interacting with a binding site located within the transmembrane domain at the β+α− interface. wikipedia.org In vitro studies using Xenopus laevis oocytes expressing different GABAA receptor subunits (α1β1γ2S, α1β2γ2S, and α1β3γ2S) have demonstrated that valerenic acid primarily stimulates receptor assemblies incorporating β2 or β3 subunits. wikipedia.org Furthermore, valerenic acid has also been shown to act as a partial agonist at the 5-HT5A receptor, a serotonin (B10506) receptor subtype implicated in the regulation of the sleep-wake cycle. wikipedia.org

Valeranone is another sesquiterpene found in Valeriana species, and its biosynthesis pathway has been compared to that of valerenic acid, suggesting potential differences in their metabolic origins within the plant. researchgate.net While valeranone is acknowledged to possess potential biological activities, specific detailed in vitro or in silico studies directly comparing its interactions with targets like GABAA or 5-HT receptors against this compound and valerenic acid were not prominently featured in the search results.

Ecological Roles and Plant Biology of Valeranol

Contribution to Plant Chemodiversity

In Valeriana officinalis, valeranol is one of several sesquiterpenes present in the essential oil, alongside compounds like valerenic acid and valeranone (B159243). vulcanchem.com The presence and relative abundance of these different sesquiterpenes, including this compound, contribute to the unique chemical profile of the plant. This chemodiversity is influenced by factors such as plant genotype, environmental context (e.g., light, harvest time), and even associations with microorganisms like arbuscular mycorrhizal fungi (AMF). researchgate.net

Involvement in Plant-Environment Interactions

Plant secondary metabolites, including terpenoids like this compound, are known to play roles in mediating interactions between plants and their environment. nih.govmdpi.com These interactions can be with both biotic (living organisms) and abiotic (non-living factors) components of the environment. unimi.itwiley.com

While specific research detailing the direct involvement of this compound in plant-environment interactions is limited in the provided search results, the broader roles of sesquiterpenes and essential oils in plant ecology offer insights. Essential oils, often containing sesquiterpenes, can act as attractants for pollinators or as deterrents against herbivores and pathogens. nih.gov For example, Valeriana species are known to attract pollinators like flies and hoverflies. wikipedia.orghabitatpeople.co.uk The presence of specific volatile compounds within the essential oil, potentially including this compound, could contribute to this attraction.

Furthermore, plant secondary metabolites can be involved in plant-plant interactions, such as communication through volatile organic compounds (VOCs). researchgate.netnih.gov Plants can emit VOCs in response to herbivory, potentially priming defenses in neighboring plants. researchgate.net While this compound's specific role as a signaling molecule in such interactions is not explicitly detailed, its presence as a volatile component of the essential oil suggests a potential, albeit unconfirmed, involvement in these complex ecological processes.

Environmental factors, such as soil composition and harvest timing, have been shown to influence the concentration of this compound in plant tissues, indicating a link between the plant's environment and the production of this compound. vulcanchem.com Peak levels of this compound have been observed in autumn-harvested roots. vulcanchem.com This variation in concentration based on environmental conditions and developmental stage suggests that this compound production may be part of the plant's adaptive response to its surroundings.

This compound as a Phytochemical Marker in Botanical Studies

This compound can serve as a phytochemical marker in botanical studies. Phytochemical markers are specific chemical compounds found in plants that can be used for various purposes, including the authentication and differentiation of plant species or populations, as well as for quality control of plant-derived materials. mdpi.com

The presence and concentration of this compound, along with other characteristic compounds like valerenic acids and valepotriates, are used to characterize Valeriana species. vulcanchem.comnih.govresearchgate.net Differences in the composition of essential oils, including the relative amounts of this compound and other sesquiterpenes, can distinguish between different Valeriana species or even between wild-growing and cultivated forms of the same species. nih.gov

The use of analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) allows for the identification and quantification of this compound and other phytochemicals, facilitating their use as markers in botanical research and quality control. nih.govresearchgate.net

Here is a table summarizing some data points related to this compound's occurrence and properties:

PropertyValueSource
Molecular FormulaC₁₅H₂₆OPubChem nih.gov
Molecular Weight222.37 g/mol PubChem nih.gov
Retention Index (RI)2205–2208 (RTX-Wax column) vulcanchem.com
Boiling Point (estimated)250–260°C vulcanchem.com
SolubilityInsoluble in water; soluble in ethanol, ether vulcanchem.com
Occurrence in V. officinalis Essential Oil2–5% vulcanchem.com
Occurrence in Teucrium poliumTrace amounts (0.2%) vulcanchem.com

Innovative Methodologies and Future Research Trajectories in Valeranol Research

Integration of Multi-Omics Approaches (e.g., Genomics, Transcriptomics, Metabolomics)

Multi-omics approaches, which combine data from genomics, transcriptomics, proteomics, and metabolomics, offer a holistic view of biological systems. This integrated analysis can reveal complex relationships between genetic factors, gene expression, protein production, and metabolic profiles. plos.orgbroadinstitute.orgnih.govmedrxiv.org While specific multi-omics studies solely focused on valeranol are not extensively detailed in the provided search results, the application of these techniques to plants containing this compound, such as Valeriana officinalis, has been demonstrated. For instance, integrated transcriptomic and metabolomic analysis has been used to identify critical genes and transcription factors regulating valerenic acid biosynthesis in hairy roots of Valeriana officinalis. researchgate.net Given that this compound is a co-occurring sesquiterpene in these plants and shares a related biosynthetic origin, similar multi-omics strategies could be employed to:

Identify the specific genes and enzymes involved in the late stages of this compound biosynthesis.

Understand how environmental factors or genetic modifications influence this compound production at the molecular level.

Explore the interplay between this compound biosynthesis pathways and other metabolic processes within the plant.

Investigate the biological effects of this compound by analyzing changes in the transcriptome and metabolome of cells or organisms exposed to it.

This integrated approach allows researchers to move beyond studying individual components and explore the complex networks underlying this compound production and activity.

Advanced Spectroscopic and Imaging Techniques for In Situ Analysis

Advanced spectroscopic and imaging techniques provide valuable tools for analyzing chemical compounds, including natural products like this compound, in their native environment or within complex matrices. Nuclear Magnetic Resonance (NMR) and X-ray crystallography have been used to elucidate the structural characteristics and stereochemical configuration of this compound. vulcanchem.com These techniques are fundamental for confirming the identity and understanding the three-dimensional structure of the molecule, which is critical for its biological activity. vulcanchem.com

Future research could leverage more advanced techniques for in situ analysis:

In situ NMR or Mass Spectrometry (MS) Imaging: These techniques could allow for the visualization and identification of this compound distribution within plant tissues without extensive extraction, providing insights into its localization and potential roles within the plant.

Advanced Microscopy Techniques: Coupled with fluorescent probes or labels, advanced microscopy could help visualize the interaction of this compound with cellular components or its uptake and distribution in biological systems.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy has been used in preliminary tests to confirm the existence of oil-containing droplets in valerian roots, which would contain compounds like this compound. researchgate.net More advanced FTIR or Raman spectroscopy could provide detailed information about the chemical environment and interactions of this compound in situ.

These advanced methods enable researchers to study this compound in a more natural context, providing information that might be lost during traditional extraction and purification processes. While the provided searches mention in situ analysis in other contexts like biomass assessment and architectural structure analysis, their application to the direct study of this compound within biological matrices represents a promising future direction. unito.itjaxa.jppolito.it

Machine Learning and Artificial Intelligence Applications in this compound Structure-Function Prediction

Machine Learning (ML) and Artificial Intelligence (AI) are increasingly being applied in chemistry and drug discovery to predict molecular properties, biological activities, and optimize synthetic routes. nih.govmdpi.comsemanticscholar.orguni-muenster.de These technologies can analyze large datasets to identify patterns and build predictive models. nih.govmdpi.comsemanticscholar.org

For this compound research, AI and ML could be utilized in several ways:

Structure-Function Prediction: By analyzing the chemical structure of this compound and its known biological effects (if sufficient data is available), ML models could predict potential new bioactivities or understand the structural features responsible for its observed effects. nih.govmdpi.comsemanticscholar.org This is particularly relevant for natural products, where understanding the relationship between complex structures and diverse activities is challenging.

Virtual Screening: AI algorithms can be used for virtual screening to identify potential protein targets that this compound might interact with, based on its structure. mdpi.com This could help elucidate its mechanisms of action at a molecular level.

De Novo Design: While more speculative, AI could potentially be used to design novel compounds with similar or enhanced properties to this compound by learning from its structural characteristics and activity profile. mdpi.com

Predicting Physicochemical Properties: ML models can predict physicochemical properties like solubility and bioavailability, which are important for further research and potential development. mdpi.com

While the searches discuss the general application of AI/ML in predicting drug properties and interactions mdpi.com, and analyzing chemical structures uni-muenster.de, their specific application to this compound would involve training models on data related to this compound and similar sesquiterpenes.

Sustainable Production Strategies for this compound

The sustainable production of natural products like this compound is crucial for ensuring a reliable supply while minimizing environmental impact. This compound is primarily obtained through extraction from plant sources, which can be subject to variations in yield due to environmental factors vulcanchem.com and potentially lead to overexploitation of wild populations. smhomeopathic.com

Sustainable production strategies for this compound could include:

Optimized Plant Cultivation: Research into the optimal environmental conditions, soil composition, and harvest timing can help maximize this compound yield in cultivated Valeriana species, reducing the need to harvest from wild sources. vulcanchem.com

Biotechnology and Metabolic Engineering: Given that this compound is produced via the MEP pathway vulcanchem.com, metabolic engineering of microorganisms (like yeast or bacteria) or plant cell cultures could offer a sustainable and controlled method for this compound biosynthesis. This involves modifying the organism's genetic pathways to enhance this compound production. Research on the biosynthesis of other sesquiterpenes like valerenic acid in engineered systems demonstrates the feasibility of this approach. researchgate.net

Green Chemistry Extraction Methods: Developing and implementing environmentally friendly extraction techniques, such as using supercritical CO2 or other non-toxic solvents, can reduce the environmental footprint compared to traditional methods that might use hazardous chemicals. vulcanchem.com

Utilizing Agricultural Waste: Exploring the possibility of extracting this compound or its precursors from agricultural waste products of valerian cultivation could contribute to a more circular and sustainable process. nih.gov

The concept of sustainable production from biomass and waste is a growing area of research nih.govresearchgate.net, and applying these principles to this compound production aligns with the broader goals of green chemistry and sustainable resource management. Cultivation of Nardostachys jatamansi under organic and sustainable conditions is already being practiced for spikenard essential oil, which contains this compound, highlighting the potential for sustainable sourcing. smhomeopathic.com

Q & A

Basic Research Questions

Q. What are the optimal synthesis protocols for Valeranol, and what experimental parameters influence yield and purity?

  • Methodological Answer : this compound synthesis typically involves catalytic hydrogenation or enzymatic reduction of precursor compounds. To optimize yield, researchers should systematically vary parameters such as reaction temperature (e.g., 25–80°C), solvent polarity (e.g., ethanol vs. hexane), and catalyst loading (e.g., 1–5% Pd/C). Purification steps, including column chromatography with gradient elution (e.g., hexane/ethyl acetate), should be validated via HPLC or GC-MS to confirm purity (>95%) .

Q. How can this compound be analytically characterized using spectroscopic and chromatographic techniques?

  • Methodological Answer : Combine NMR (¹H and ¹³C) for structural elucidation, focusing on characteristic peaks (e.g., hydroxyl protons at δ 1.5–2.0 ppm). Use GC-MS with electron ionization (70 eV) to confirm molecular ion peaks and fragmentation patterns. For quantification, employ HPLC with a C18 column and UV detection at 210 nm, calibrated against a certified reference standard .

Q. What in vitro models are appropriate for preliminary pharmacological screening of this compound?

  • Methodological Answer : Use cell-based assays such as LPS-induced inflammation in RAW 264.7 macrophages to evaluate anti-inflammatory activity (measuring TNF-α via ELISA). For neuroactivity, employ primary neuronal cultures exposed to oxidative stress (H₂O₂) and assess viability via MTT assay. Dose-response curves (0.1–100 µM) and positive controls (e.g., dexamethasone) are critical for validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported bioactivity across different studies?

  • Methodological Answer : Conduct a meta-analysis of existing data, focusing on variables such as sample purity (e.g., ≥98% vs. crude extracts), cell line specificity (e.g., HeLa vs. HEK293), and assay conditions (e.g., serum-free media vs. serum-containing). Replicate conflicting experiments under standardized protocols, and perform statistical tests (ANOVA with post-hoc Tukey) to identify confounding factors .

Q. What advanced computational methods predict this compound’s metabolic pathways and potential drug interactions?

  • Methodological Answer : Use in silico tools like SwissADME to predict cytochrome P450 metabolism (e.g., CYP3A4/5 affinity) and molecular docking (AutoDock Vina) to assess binding to targets like GABA receptors. Validate predictions with in vitro microsomal assays (e.g., human liver microsomes) and LC-MS/MS metabolite identification .

Q. What strategies minimize batch-to-batch variability in this compound production for reproducible research?

  • Methodological Answer : Implement Quality-by-Design (QbD) principles: define critical quality attributes (CQAs) such as enantiomeric purity, and control critical process parameters (CPPs) like reaction time and pressure. Use PAT (Process Analytical Technology) tools, including real-time FTIR monitoring, to ensure consistency. Statistical process control (SPC) charts can track variability over 10+ batches .

Q. How do structural modifications of this compound affect its pharmacokinetic properties, and what methodologies assess this?

  • Methodological Answer : Synthesize analogs (e.g., esterified derivatives) and compare logP values (shake-flask method) to evaluate lipophilicity. Assess oral bioavailability via rat pharmacokinetic studies: administer 10 mg/kg orally and intravenously, then measure plasma concentrations using UPLC-MS/MS. Calculate AUC ratios and half-life (t½) to quantify improvements .

Q. What ethical considerations are critical when designing animal studies involving this compound?

  • Methodological Answer : Follow ARRIVE guidelines for experimental rigor and transparency. Obtain approval from institutional animal ethics committees, specifying humane endpoints (e.g., tumor size ≤20% body weight). Use blinding during data collection to reduce bias, and ensure sample sizes are justified via power analysis (α=0.05, β=0.2) to minimize unnecessary animal use .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.